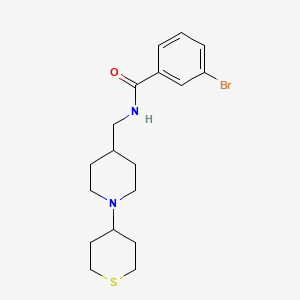

3-bromo-N-((1-(tetrahidro-2H-tiopiran-4-il)piperidin-4-il)metil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a compound that has garnered significant interest from various fields of research and industry due to its unique physical and chemical properties. This compound is characterized by its molecular formula C18H25BrN2OS and a molecular weight of 397.38.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds similar to 3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide exhibit various biological activities:

- Dopamine Reuptake Inhibition : This compound is reported to act as a potent inhibitor of dopamine reuptake, which may have implications for treating disorders such as depression and ADHD .

- Serotonin and Norepinephrine Modulation : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels, suggesting potential applications in mood regulation and anxiety treatment .

- Anticancer Properties : Some derivatives have demonstrated antiproliferative activity against various cancer cell lines, indicating a potential role in cancer therapeutics .

Applications in Medicinal Chemistry

The unique structural features of 3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide make it an attractive candidate for further development in medicinal chemistry:

Potential Therapeutic Uses

| Application Area | Description |

|---|---|

| Neurological Disorders | Potential treatment for depression and anxiety through serotonin modulation. |

| Pain Management | Possible use as an analgesic due to its interaction with neurotransmitter systems. |

| Cancer Therapy | Investigated for its ability to inhibit cancer cell proliferation. |

Case Study 1: Dopamine Reuptake Inhibition

A study examining the effects of similar compounds on dopamine transporters found that certain modifications led to increased binding affinity and selectivity for the transporter, suggesting that 3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide could be optimized for enhanced therapeutic efficacy .

Case Study 2: Antiproliferative Activity

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, comparable to established chemotherapeutic agents like cisplatin . These findings highlight the potential for developing new anticancer drugs based on this scaffold.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactionsThe piperidin-4-ylmethyl group is then attached using a reductive amination process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce dehalogenated compounds .

Mecanismo De Acción

The mechanism of action of 3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparación Con Compuestos Similares

Similar Compounds

- **N-(4-bromophenyl)-N’-(4-methylpiperidin-1-yl)methylbenzamide

- **N-(4-chlorophenyl)-N’-(4-methylpiperidin-1-yl)methylbenzamide

- **N-(4-fluorophenyl)-N’-(4-methylpiperidin-1-yl)methylbenzamide

Uniqueness

3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is unique due to the presence of the tetrahydro-2H-thiopyran-4-yl group, which imparts distinct chemical and biological properties.

Actividad Biológica

3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H23BrN2OS2 |

| Molecular Weight | 403.4 g/mol |

| SMILES | O=C(NCC1CCN(C2CCSCC2)CC1)c1cc(Br)cs1 |

The structure includes a bromine atom, a piperidine ring, and a tetrahydrothiopyran moiety, which contribute to its biological activity.

The biological activity of 3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound's ability to modulate these targets may result in significant pharmacological effects.

Interaction with P-glycoprotein (P-gp)

Research indicates that compounds structurally similar to 3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide can interact with P-glycoprotein (P-gp), a key player in drug transport and resistance. Studies have shown that certain derivatives stimulate ATPase activity in P-gp, which is essential for understanding their potential as drug delivery enhancers or resistance modulators .

Biological Activity and Therapeutic Potential

The compound's biological activity has been evaluated in various contexts, including:

1. Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For instance, modifications of similar structures have demonstrated the ability to reverse drug resistance in cancer cells by inhibiting P-gp function. This suggests that 3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide may also possess similar properties, warranting further investigation into its efficacy against resistant cancer types .

2. Neuropharmacological Effects

Given the presence of the piperidine and tetrahydrothiopyran moieties, there is potential for neuropharmacological applications. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial for treating neurological disorders.

Case Studies

Case Study 1: Drug Resistance Reversal

A study involving a series of thiazole derivatives demonstrated significant reversal of drug resistance in SW620/Ad300 cell lines at low concentrations (10 μM). This highlights the potential for compounds like 3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide to enhance the efficacy of existing chemotherapeutics by overcoming P-gp-mediated efflux .

Case Study 2: Neuroprotective Effects

Research on related piperidine derivatives has indicated neuroprotective effects in animal models of neurodegeneration. These findings suggest that further exploration into the neuropharmacological properties of 3-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide could lead to novel treatments for conditions such as Alzheimer's disease .

Propiedades

IUPAC Name |

3-bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrN2OS/c19-16-3-1-2-15(12-16)18(22)20-13-14-4-8-21(9-5-14)17-6-10-23-11-7-17/h1-3,12,14,17H,4-11,13H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBVOEYNHMFSPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.